3-Phenoxypyrazine-2-carbonitrile 3-Phenoxypyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 87542-50-5
VCID: VC4400923
InChI: InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H
SMILES: C1=CC=C(C=C1)OC2=NC=CN=C2C#N
Molecular Formula: C11H7N3O
Molecular Weight: 197.197

3-Phenoxypyrazine-2-carbonitrile

CAS No.: 87542-50-5

Cat. No.: VC4400923

Molecular Formula: C11H7N3O

Molecular Weight: 197.197

* For research use only. Not for human or veterinary use.

3-Phenoxypyrazine-2-carbonitrile - 87542-50-5

Specification

CAS No. 87542-50-5
Molecular Formula C11H7N3O
Molecular Weight 197.197
IUPAC Name 3-phenoxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H
Standard InChI Key WAZLESNKBDNNGE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=CN=C2C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. At position 2, a cyano group (CN-\text{C}\equiv\text{N}) is attached, while position 3 is substituted with a phenoxy moiety (OC6H5-\text{O}-\text{C}_6\text{H}_5). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H7N3O\text{C}_{11}\text{H}_7\text{N}_3\text{O}PubChem
Molecular Weight197.19 g/molPubChem
IUPAC Name3-phenoxypyrazine-2-carbonitrilePubChem
Canonical SMILESC1=CC=C(C=C1)OC2=NC=CN=C2C#NPubChem

The presence of the electron-withdrawing cyano group enhances the compound’s stability and influences its participation in nucleophilic substitution reactions. The phenoxy group contributes to lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-phenoxypyrazine-2-carbonitrile typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A plausible route, adapted from methods used for 3-chloropyrazine-2-carbonitrile , involves:

  • Chlorination of Pyrazine-2-carbonitrile:
    Pyrazine-2-carbonitrile is treated with chlorinating agents (e.g., SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of a solvent like toluene and a catalyst such as dimethylformamide (DMF). This yields 3-chloropyrazine-2-carbonitrile.

  • Phenoxy Substitution:
    The chlorine atom is displaced by a phenoxy group via NAS. Reacting 3-chloropyrazine-2-carbonitrile with phenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) facilitates this step.

C5H3N2Cl+C6H5OHBaseC11H7N3O+HCl\text{C}_5\text{H}_3\text{N}_2\text{Cl} + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_7\text{N}_3\text{O} + \text{HCl}

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, toluene, DMF, 0°C→RT85
Phenoxy SubstitutionPhenol, K2CO3\text{K}_2\text{CO}_3, DMF, 80°C72*

*Theoretical yield based on analogous reactions .

Industrial-Scale Production

Continuous flow reactors are increasingly employed to enhance efficiency and safety. Automated systems ensure precise control of temperature and stoichiometry, reducing byproduct formation. Catalytic recycling and solvent recovery further improve sustainability .

Mechanistic Insights and Biological Activity

Agrochemical Applications

Phenoxy-substituted pyrazines are explored as herbicides and fungicides. The trifluoromethyl variant (3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid) acts as a selective herbicide, indicating that substituents on the phenoxy ring critically influence bioactivity.

Industrial and Material Science Applications

Conductive Polymers

The electron-deficient pyrazine core and cyano group make 3-phenoxypyrazine-2-carbonitrile a candidate for n-type semiconductors. Incorporation into polyazine frameworks enhances charge transport properties, relevant for organic electronics .

Fluorescent Probes

Pyrazine derivatives emit in the blue-green spectrum (λem\lambda_{\text{em}}: 450–500 nm) . Functionalization with phenoxy groups could tune emission wavelengths for sensor applications.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the correct pyrazine position remains challenging. Computational modeling (e.g., DFT) could optimize reaction pathways .

  • Scalability: Transitioning from batch to flow processes requires catalyst immobilization and solvent system redesign.

Biological Optimization

  • Structure-Activity Relationships (SAR): Systematic modification of the phenoxy group (e.g., introducing halogens or alkyl chains) could enhance potency and selectivity.

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in preclinical models is critical for drug development.

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